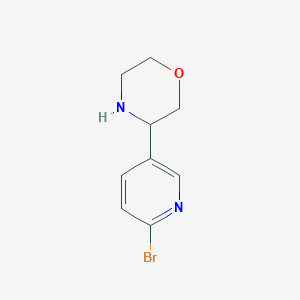

3-(6-Bromopyridin-3-yl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(6-bromopyridin-3-yl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-9-2-1-7(5-12-9)8-6-13-4-3-11-8/h1-2,5,8,11H,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTHREWRDFQBCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CN=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270409-96-5 | |

| Record name | 3-(6-bromopyridin-3-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 6 Bromopyridin 3 Yl Morpholine

Strategies for Constructing the Pyridine (B92270) Ring System

The synthesis of the 6-bromo-3-substituted pyridine core is a critical step. General methods for pyridine ring construction and subsequent site-specific functionalization provide a toolbox for chemists to approach this target.

General Approaches to Substituted Pyridines

The formation of the pyridine ring can be achieved through various classical and modern synthetic reactions, primarily relying on cycloaddition or condensation strategies. baranlab.org

Cycloaddition Reactions: These reactions involve the formation of the pyridine ring by combining molecular fragments in a concerted or stepwise manner.

Diels-Alder Reactions: A straightforward cycloaddition approach involves the Diels-Alder reaction between a 1-azadiene and an alkene or alkyne, followed by oxidation to form the aromatic pyridine ring. baranlab.org However, this route can be challenging due to electronic, conformational, and thermodynamic factors. baranlab.org

[4+2] Cycloadditions: A more convergent strategy involves the [4+2] cycloaddition of vinylallenes with arylsulfonyl cyanides, which generates isopyridine cycloadducts that can be converted to highly substituted pyridines. acs.org

[2+2+2] Cycloadditions: Transition metal catalysis, particularly with cobalt, enables the [2+2+2] cycloaddition of alkynes and nitriles, offering an efficient method to obtain multi-substituted pyridine derivatives. rsc.org

Tandem Cycloaddition/Cycloreversion: 1,4-Oxazin-2-one intermediates, prepared from precursors like β-amino alcohols, can undergo a tandem cycloaddition/cycloreversion sequence with alkynes to yield substituted pyridine products. nih.gov

Condensation of Carbonyl Compounds: These methods build the pyridine ring by forming carbon-carbon and carbon-nitrogen bonds from acyclic carbonyl precursors.

Hantzsch Pyridine Synthesis: This classic method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to produce a dihydropyridine, which is then oxidized to the corresponding pyridine. organic-chemistry.org This multicomponent reaction is a popular and versatile approach for preparing various pyridine derivatives. mdpi.com

Kröhnke Pyridine Synthesis: This reaction uses α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds, which condense in the presence of ammonium acetate to form 2,4,6-trisubstituted pyridines under mild conditions. wikipedia.org

1,5-Dicarbonyl Condensation: The simplest condensation approach involves the reaction of 1,5-dicarbonyl compounds with ammonia, followed by oxidation, or with hydroxylamine to directly form the pyridine ring. baranlab.org

Table 1: Comparison of General Pyridine Synthesis Strategies

| Synthetic Strategy | Key Reactants | General Outcome | Key Features |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia | Symmetrically substituted pyridines (via dihydropyridine intermediate) | Well-established, multicomponent reaction. organic-chemistry.orgmdpi.com |

| Kröhnke Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl | 2,4,6-Trisubstituted pyridines | High yields under mild conditions. wikipedia.org |

| [2+2+2] Cycloaddition | Alkynes, Nitriles | Multi-substituted pyridines | Efficient, transition metal-catalyzed (e.g., Cobalt). rsc.org |

| [4+2] Cycloaddition | Vinylallenes, Sulfonyl cyanides | Highly substituted pyridines | Convergent strategy. acs.org |

Site-Specific Functionalization and Bromination of Pyridine Precursors

Achieving the specific 3-morpholinyl-6-bromo substitution pattern often requires direct functionalization of a pre-formed pyridine ring. Direct C-H functionalization is a powerful tool, though the electron-deficient nature of pyridine presents unique challenges in achieving regioselectivity. researchgate.netnih.gov

Site-Specific Functionalization: The reactivity of the pyridine ring is position-dependent. Nucleophilic substitution is favored at the C2 and C4 positions, while electrophilic substitution typically occurs at the C3 position, although it often requires harsh conditions. Modern synthetic methods have been developed to overcome these inherent reactivity patterns.

N-Functionalization: Activation of the pyridine nitrogen, for instance by forming a pyridinium salt, can alter the ring's electronics and direct incoming nucleophiles to the C2 and C4 positions. researchgate.netdigitellinc.com

Transition Metal Catalysis: Catalytic systems involving palladium, ruthenium, and other metals have enabled the direct arylation and alkylation of pyridine C-H bonds at positions that are otherwise difficult to access, including the C3 position. nih.gov

Bromination Strategies: Introducing a bromine atom at the C6 position can be accomplished through several routes, often starting from readily available pyridine derivatives.

From Aminopyridines: A common route to halogenated pyridines is through the diazotization of an aminopyridine, followed by a Sandmeyer-type reaction. google.com For the target molecule, this could involve synthesizing a 6-aminopyridine derivative, converting it to a diazonium salt, and subsequently displacing it with bromide. 3-Aminopyridine, for example, can be prepared from nicotinamide via a Hofmann rearrangement. orgsyn.orgwikipedia.org

Direct Bromination: While direct bromination of the parent pyridine ring can be challenging, precursors such as 2-aminopyridine can be selectively brominated at the 3- or 5-positions. patsnap.com

From Halopyridines: Starting with a pre-existing bromopyridine, such as 3-bromopyridine or 2-bromopyridine, is a viable strategy. For instance, 3-bromopyridine can be aminated to produce a mixture of 3- and 4-aminopyridine, likely proceeding through a 3,4-pyridyne intermediate. journals.co.za

Approaches to Morpholine (B109124) Ring Formation

The morpholine moiety is a prevalent feature in medicinally important compounds due to its favorable pharmacokinetic properties. nih.govacs.org Its synthesis can be achieved through various cyclization strategies, including stereoselective methods and transition metal-catalyzed reactions.

Stereoselective Synthesis of Substituted Morpholines from Precursor Molecules

The construction of substituted morpholines often begins with chiral, non-racemic starting materials to control the stereochemistry of the final product.

From Amino Alcohols: Enantiomerically pure amino alcohols are common and versatile precursors for morpholine synthesis. nih.govbohrium.com A general strategy involves the intramolecular reductive etherification of a keto alcohol intermediate, which can be assembled from an N-protected 1,2-amino alcohol and an α-bromo ketone. acs.org

From Aziridines and Epoxides: These strained three-membered rings are reactive electrophiles that can be opened by suitable nucleophiles to generate intermediates for morpholine ring closure.

Transition Metal Catalysis in Morpholine Synthesis

Transition metal catalysis provides efficient and selective methods for constructing the morpholine ring, often under mild conditions. mdpi.comacs.orgyoutube.com

Palladium-Catalyzed Carboamination: A key strategy for synthesizing cis-3,5-disubstituted morpholines involves the Pd-catalyzed carboamination reaction between an O-allyl ethanolamine derivative and an aryl or alkenyl bromide. nih.gov This approach allows for the modular construction of a diverse range of enantiopure morpholines. nih.gov

Indium(III)-Catalyzed Reductive Etherification: Lewis acids like In(III) can catalyze the intramolecular reductive etherification of keto alcohols, which are derived from amino alcohols, to stereoselectively generate substituted morpholines. acs.org

Group 4 Metal Catalysis: Early transition metals have been used in enantioselective hydroamination reactions, where a metal-amidate complex catalyzes the cyclization of an ether-containing aminoalkene to form a 3-substituted morpholine. bohrium.com

Photocatalytic and Silicon Amine Protocol (SLAP) Reagent-Based Syntheses

Recent advances in photoredox catalysis have opened new avenues for morpholine synthesis that are both efficient and scalable.

Photocatalytic Annulation: A photocatalytic, diastereoselective annulation strategy allows for the synthesis of morpholines directly from readily available starting materials. nih.govacs.org This method often employs a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and stereoselectivity. nih.govacs.org

Silicon Amine Protocol (SLAP) Reagents: The photocatalytic coupling of aldehydes with Silicon Amine Protocol (SLAP) reagents is a powerful method for the synthesis of substituted morpholines. nih.govorganic-chemistry.orgsigmaaldrich.com This process frequently utilizes an inexpensive organic photocatalyst in combination with a Lewis acid additive. nih.govorganic-chemistry.org A significant advantage of this approach is its adaptability to continuous flow conditions, which facilitates scalability and improves reproducibility. nih.govorganic-chemistry.org

Table 2: Modern Methodologies for Morpholine Ring Formation

| Synthetic Strategy | Key Reactants/Catalysts | Product Type | Key Features |

|---|---|---|---|

| Pd-Catalyzed Carboamination | O-allyl ethanolamine, Aryl bromide, Pd catalyst | cis-3,5-Disubstituted morpholines | Asymmetric synthesis from enantiopure amino alcohols. nih.gov |

| Reductive Etherification | Keto alcohol, Lewis acid (e.g., In(III)), Silane reductant | C-Substituted morpholines | Stereoselective cyclization. acs.org |

| Photocatalytic Annulation | Readily available starting materials, Photocatalyst, Lewis/Brønsted acids | Di-, tri-, and tetra-substituted morpholines | High diastereoselectivity, visible-light mediated. nih.govacs.org |

| SLAP Reagent Coupling | Aldehyde, SLAP reagent, Photocatalyst, Lewis acid | Substituted morpholines | Scalable, suitable for continuous flow synthesis. nih.govorganic-chemistry.orgresearchgate.net |

Coupling Strategies for Conjugating Bromopyridine and Morpholine Moieties

The formation of the bond between the pyridine and morpholine rings is a critical step in the synthesis of 3-(6-Bromopyridin-3-yl)morpholine. This is typically achieved through carbon-nitrogen (C-N) bond-forming reactions, with transition-metal-catalyzed cross-coupling reactions being the most prevalent and efficient methods.

Carbon-Nitrogen (C-N) Bond Formation Methodologies

The creation of a C-N bond between an aryl halide, such as 2,5-dibromopyridine, and an amine, like morpholine, is a cornerstone of modern organic synthesis. Methodologies such as the Buchwald-Hartwig amination and Ullmann condensation are powerful tools for this transformation. These reactions have largely replaced older methods of nucleophilic aromatic substitution, which often require harsh conditions and are limited in scope. The development of sophisticated catalyst systems allows for the facile synthesis of aryl amines under milder conditions with greater functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, is a highly effective method for synthesizing aryl amines from aryl halides. This reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and subsequent reductive elimination to yield the desired product and regenerate the catalyst.

The synthesis of this compound can be envisioned starting from 2,5-dibromopyridine and morpholine. The choice of palladium precursor, ligand, and base is crucial for achieving high yields. Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. The ligands are typically bulky, electron-rich phosphines that facilitate the key steps of the catalytic cycle.

Below is a table summarizing typical conditions for a Buchwald-Hartwig amination to produce the target compound.

| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2,5-Dibromopyridine | Morpholine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | High |

| 2 | 2,5-Dibromopyridine | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Dioxane | 100 | High |

Data is representative of typical Buchwald-Hartwig reactions for similar substrates.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation or Ullmann-type reaction, provides an alternative to palladium-catalyzed methods. While traditional Ullmann reactions required harsh conditions, modern protocols utilize copper(I) salts, often in the presence of a ligand, allowing the reaction to proceed under milder conditions.

Research has demonstrated the successful selective amination of dihalopyridines using copper catalysis. For instance, the reaction of 2-bromo-5-iodopyridine with morpholine can be directed to occur selectively at the more reactive C-I bond. This strategy is highly relevant for the synthesis of this compound. A study by Singh et al. detailed the use of a copper(I) iodide catalyst with ethylene glycol as a ligand to achieve this transformation with excellent yields. researchgate.net

The following table presents research findings for a copper-catalyzed amination reaction forming a precursor to the target molecule. researchgate.net

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromo-5-iodopyridine | Morpholine | CuI (10) | Ethylene Glycol (20) | K₃PO₄ | t-Butanol | 110 | 10 | 92 |

| 2 | 2-Bromo-5-iodopyridine | Piperidine | CuI (10) | Ethylene Glycol (20) | K₃PO₄ | t-Butanol | 110 | 10 | 85 |

Advanced and Modular Synthetic Routes to Analogues of this compound

Modern synthetic chemistry increasingly focuses on efficiency and modularity. Advanced techniques, such as microwave-assisted synthesis, offer significant advantages over traditional methods, while modular approaches allow for the rapid generation of diverse analogues for chemical libraries and drug discovery programs.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov By directly heating the solvent and reactants, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purer products.

In the context of synthesizing this compound and its analogues, microwave heating can be applied to the palladium- or copper-catalyzed coupling reactions. This approach is particularly beneficial for high-throughput synthesis and the rapid optimization of reaction conditions. For example, a Buchwald-Hartwig amination that might require several hours under conventional heating could potentially be completed in under 30 minutes using a microwave reactor. nih.gov This enhanced efficiency is crucial in both academic and industrial research settings. The use of microwave irradiation has been shown to improve yields and reduce reaction times in the synthesis of various substituted morpholine and pyridine derivatives. researchgate.netnih.gov

| Method | Typical Reaction Time | Advantages |

| Conventional Heating | 4 - 24 hours | Standard laboratory equipment |

| Microwave Irradiation | 10 - 60 minutes | Reduced reaction time, improved yields, higher purity |

Chemical Reactivity and Derivatization of 3 6 Bromopyridin 3 Yl Morpholine

Transformations Involving the Morpholine (B109124) Ring System

Functionalization at Nitrogen (N4) and Carbon (C2, C5, C6) Positions

The primary sites for functionalization on the 3-(6-bromopyridin-3-yl)morpholine scaffold are the morpholine nitrogen (N4), the carbon atoms of the morpholine ring (C2 and C5), and the carbon atom bearing the bromine on the pyridine (B92270) ring (C6). The reactivity at these positions allows for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's physicochemical and biological properties.

The nitrogen atom (N4) of the morpholine ring is a nucleophilic center and readily participates in reactions with various electrophiles. This secondary amine is a common site for alkylation and acylation, introducing new carbon-based functional groups.

The carbon atoms at the C2 and C5 positions of the morpholine ring are adjacent to the oxygen and nitrogen atoms, respectively. While less reactive than the N4 position, functionalization at these sites can be achieved through specific synthetic strategies, often involving the use of strong bases to generate reactive intermediates. Nickel-photoredox catalysis has emerged as a method for the functionalization of α-amino C(sp³)–H bonds, which could be applicable to the C5 position of the morpholine ring. rsc.orgrsc.org

The C6 position of the pyridine ring is activated for substitution due to the presence of the bromine atom. This site is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, providing a powerful tool for introducing diverse aryl, heteroaryl, and amino substituents. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgnih.govnih.gov

Alkylation and Acylation Reactions on the Morpholine Nitrogen

The secondary amine of the morpholine ring (N4) is a key site for derivatization through alkylation and acylation reactions. These reactions are fundamental in modifying the steric and electronic properties of the molecule.

Alkylation Reactions:

N-alkylation of the morpholine nitrogen can be achieved using various alkylating agents, such as alkyl halides, under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. wipo.int The choice of base and solvent is crucial for optimizing the reaction conditions and minimizing side reactions. Industrially, alcohols are often preferred over alkyl halides as alkylating agents due to their lower cost and the avoidance of salt byproducts. wipo.int

| Reagent | Conditions | Product | Reference |

| Alkyl Halide | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) | 4-Alkyl-3-(6-bromopyridin-3-yl)morpholine | wipo.int |

| Alcohol | Catalyst (e.g., CuO–NiO/γ–Al₂O₃), High Temperature | 4-Alkyl-3-(6-bromopyridin-3-yl)morpholine | wikipedia.org |

Acylation Reactions:

N-acylation of the morpholine nitrogen introduces an acyl group, forming an amide linkage. This is typically accomplished by reacting the morpholine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the hydrogen halide byproduct. These reactions are generally high-yielding and proceed under mild conditions.

| Reagent | Conditions | Product | Reference |

| Acyl Chloride | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | 4-Acyl-3-(6-bromopyridin-3-yl)morpholine | jocpr.com |

| Acid Anhydride | Base (e.g., Pyridine), Solvent (e.g., Dichloromethane) | 4-Acyl-3-(6-bromopyridin-3-yl)morpholine | General Knowledge |

These derivatization strategies at the N4 position are crucial for exploring the structure-activity relationships of this compound-based compounds in various applications.

Computational Chemistry and Theoretical Investigations of 3 6 Bromopyridin 3 Yl Morpholine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and molecular geometry of heterocyclic compounds like 3-(6-bromopyridin-3-yl)morpholine. ekb.eg DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), provide a detailed understanding of the molecule's quantum mechanical properties. ekb.egresearchgate.net

These calculations can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). ekb.eg The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions. ekb.eg

For this compound, DFT calculations would likely indicate that the nitrogen atoms of the pyridine (B92270) and morpholine (B109124) rings, along with the oxygen atom of the morpholine ring, are the primary centers of negative electrostatic potential. The bromine atom, due to its electronegativity, would also influence the electronic distribution. The geometry of the morpholine ring is expected to adopt a stable chair conformation. researchgate.net

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicates the chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |

Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in the rational design of new drugs based on a lead compound like this compound. nih.gov These studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activities. nih.gov

Development of Predictive Models for Biological Activity

By synthesizing and testing a series of derivatives of this compound, a dataset can be generated for developing QSAR models. These models, often created using techniques like multiple linear regression (MLR) or partial least squares (PLS), can predict the biological activity of new, unsynthesized derivatives. nih.gov For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed to build predictive models for activities such as anticancer or anti-inflammatory effects, which are common for morpholine-containing compounds. nih.gove3s-conferences.orgresearchgate.net

Identification of Key Structural Descriptors (e.g., Electronic, Steric, Lipophilic Parameters)

A crucial aspect of QSAR is the identification of key molecular descriptors that govern the biological activity. nih.gov These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and HOMO/LUMO energies. For derivatives of this compound, the electronic properties of substituents on the pyridine or morpholine ring would be critical.

Steric Descriptors: These relate to the size and shape of the molecule, including parameters like molecular weight, molar refractivity, and van der Waals volume. The steric bulk of substituents can significantly impact how the molecule fits into a biological target's binding site.

Lipophilic Descriptors: These quantify the molecule's hydrophobicity, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being the most common descriptor. Lipophilicity is crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Table 2: Key Structural Descriptors for QSAR Analysis of this compound Derivatives

| Descriptor Type | Example Descriptor | Influence on Biological Activity |

| Electronic | Hammett Constant (σ) | Modulates the electron-donating or -withdrawing nature of substituents. |

| Steric | Taft Steric Parameter (Es) | Affects the steric fit of the molecule with its target. |

| Lipophilic | LogP | Influences membrane permeability and solubility. |

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is invaluable for understanding the molecular basis of a drug's action and for virtual screening of compound libraries. mdpi.com

Prediction of Binding Modes and Affinities with Target Proteins

For this compound, molecular docking studies could be performed against various protein targets known to be modulated by morpholine-containing compounds, such as kinases or G-protein coupled receptors. nih.govmdpi.com The docking simulations would predict the most stable binding pose of the molecule within the protein's active site and estimate the binding affinity (e.g., in kcal/mol). These predictions are based on scoring functions that evaluate the intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results can reveal key amino acid residues that are critical for binding.

Conformational Analysis through Advanced Computational Methods

The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. nih.gov For a flexible molecule like this compound, which contains a morpholine ring and a rotatable bond connecting it to the pyridine ring, understanding its conformational landscape is essential.

Advanced computational methods, such as molecular dynamics (MD) simulations and systematic conformational searches, can be used to explore the potential energy surface of the molecule. researchgate.net These methods can identify the most populated conformations in different environments (e.g., in a vacuum, in water, or bound to a protein). The morpholine ring itself is known to exist predominantly in a chair conformation, but the orientation of the 6-bromopyridin-3-yl substituent relative to the morpholine ring can vary. researchgate.net

Applications in Medicinal Chemistry and Biological Research

Role of the Morpholine-Pyridine Scaffold in Bioactive Molecular Design

The combination of a morpholine (B109124) ring and a pyridine (B92270) ring into a single molecular framework creates a scaffold with desirable characteristics for the design of new therapeutic agents. This scaffold has been explored for its ability to interact with various biological targets.

Contribution to Favorable Molecular Properties Relevant for Biological Interaction

The morpholine moiety is a versatile and frequently used heterocycle in medicinal chemistry due to its positive influence on the pharmacokinetic profile of bioactive molecules. nih.gov It is recognized for its ability to improve properties such as aqueous solubility and metabolic stability. enamine.netacs.org The introduction of a morpholine ring can enhance the potency of a molecule through favorable interactions with target proteins, such as kinases. nih.gov The morpholine ring itself is a readily accessible synthetic building block, making it an attractive component in drug discovery projects. nih.govacs.org Its advantageous physicochemical and metabolic properties contribute to its frequent incorporation into a wide range of bioactive compounds. acs.org

The combination of these two moieties in the 3-(6-bromopyridin-3-yl)morpholine scaffold results in a molecule with a blend of favorable properties. The morpholine ring can impart improved solubility and metabolic stability, while the pyridine ring provides a key interaction point and a platform for further chemical modification.

Exploration as a Privileged Pharmacophore in Chemical Biology

The morpholine ring is considered a "privileged pharmacophore" in medicinal chemistry. nih.gov This term refers to a molecular scaffold that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs for various diseases. acs.orgpreprints.org The versatility of the morpholine scaffold is demonstrated by its presence in a wide array of approved and experimental drugs. nih.govnih.gov Similarly, the pyridine nucleus is a ubiquitous and extensively used scaffold in drug design and synthesis. enamine.netnih.gov

The morpholine-pyridine scaffold, therefore, represents the fusion of two privileged structures. This combination has been explored in the design of inhibitors for various enzymes, including kinases, where the morpholine can interact with the hinge region of the ATP-binding pocket. acs.orgcambridgemedchemconsulting.com The ability of this combined scaffold to present functional groups in a well-defined three-dimensional orientation makes it a powerful tool in chemical biology for probing protein function and developing new therapeutic interventions.

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

While specific and detailed public-domain structure-activity relationship (SAR) studies on this compound are not extensively available, general SAR principles for related morpholine- and pyridine-containing compounds can provide valuable insights. These studies focus on how changes in the molecule's structure, such as the position and nature of substituents, affect its biological activity.

Positional and Substituent Effects on Bioactivity Profiles

The biological activity of compounds containing a morpholine-pyridine scaffold is highly dependent on the nature and position of substituents on both the pyridine and morpholine rings.

On the pyridine ring, the position and electronic properties of substituents can significantly modulate activity. For instance, the presence of a halogen atom, such as the bromine in this compound, can influence the electronic distribution within the pyridine ring and provide a potential point for halogen bonding with a biological target. mdpi.com Studies on other pyridine-based compounds have shown that electron-withdrawing or electron-donating groups can alter the binding affinity for a target receptor. nih.govnih.gov For example, in a series of substituted quinazolines, the presence of a bromine atom at the 6-position was a key feature in their structure-activity relationship. nih.gov

Substituents on the morpholine ring can also have a profound impact on bioactivity. N-acylation of the morpholine nitrogen, for example, can influence the conformational preference of the ring and introduce new points of interaction. nih.gov The introduction of substituents at other positions of the morpholine ring can also modulate the compound's physicochemical properties and its fit within a binding pocket.

| Ring | Position | Type of Substituent | Potential Effect on Bioactivity |

| Pyridine | 6 | Bromo | Can influence electronic properties and participate in halogen bonding. mdpi.com |

| Pyridine | Various | Electron-withdrawing groups | Can modulate binding affinity. nih.govnih.gov |

| Pyridine | Various | Electron-donating groups | Can alter the electron density of the ring system. nih.govnih.gov |

| Morpholine | 4 (Nitrogen) | Acyl groups | May alter conformational preferences and introduce new interactions. nih.gov |

| Morpholine | Other | Alkyl or other functional groups | Can modify physicochemical properties and steric fit. |

Exploration of Structural Modifications on Pyridine and Morpholine Moieties

To optimize the biological activity of lead compounds, medicinal chemists often explore a variety of structural modifications. For the this compound scaffold, this could involve changes to both the pyridine and morpholine rings.

Modifications to the pyridine ring could include the replacement of the bromine atom with other halogens (e.g., chlorine, fluorine) to fine-tune electronic properties and potential halogen bonding interactions. nih.gov Other substituents could also be introduced at various positions on the pyridine ring to explore interactions with different regions of a target's binding site.

The morpholine ring is also a target for modification. Bioisosteric replacement, where the morpholine ring is swapped for another group with similar physical or chemical properties, is a common strategy in drug design. cambridgemedchemconsulting.com For example, replacing the morpholine with a piperidine, piperazine, or thiomorpholine (B91149) could alter the compound's polarity, pKa, and metabolic stability, potentially leading to an improved biological profile. preprints.orgcambridgemedchemconsulting.com Enamine has developed a library of morpholine analogues for this purpose. enamine.netenamine.net

| Moiety | Modification Strategy | Example Replacement | Potential Outcome |

| Pyridine | Halogen Exchange | Chlorine for Bromine | Fine-tuning of electronic properties and halogen bonding. nih.gov |

| Pyridine | Introduction of new substituents | Methyl, Methoxy | Probing for additional binding interactions. |

| Morpholine | Bioisosteric Replacement | Piperidine | Alteration of polarity and pKa. cambridgemedchemconsulting.com |

| Morpholine | Bioisosteric Replacement | Thiomorpholine | Modification of chemical properties and potential for new interactions. preprints.org |

| Morpholine | N-Substitution | Alkyl or Aryl groups | Exploration of different interaction vectors from the nitrogen atom. cambridgemedchemconsulting.com |

Conformational Analysis and its Influence on Ligand-Target Recognition

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. The morpholine ring typically adopts a chair conformation. nih.govacs.org In substituted morpholines, two chair conformers are possible, with the substituent in either an axial or equatorial position. nih.gov The preference for one conformation over the other can significantly impact the molecule's biological activity. nih.gov

Mechanistic Studies of Biological Interactions at a Molecular Level

Understanding how molecules derived from the this compound scaffold interact with biological targets is fundamental to their development as therapeutic agents. These investigations involve a combination of biochemical assays and advanced analytical techniques to elucidate mechanisms of action at the molecular level.

The primary application of the this compound scaffold found in the scientific literature is in the development of kinase inhibitors. However, the structural features of this scaffold make it a plausible candidate for designing inhibitors against other enzyme classes as well.

Kinase Inhibition:

The pyridin-3-yl motif is a component of established kinase inhibitors like Imatinib. nih.gov Researchers have leveraged this, along with the advantageous properties of the morpholine ring, to design novel kinase inhibitors. A notable study involved the design and synthesis of several series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi-tyrosine kinase inhibitors. nih.govcu.edu.eg In this research, while not directly starting from this compound, the core components are present and highlight the utility of the 6-bromopyridin-3-yl unit. These compounds were evaluated for their inhibitory activity against key kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Several compounds from this research demonstrated significant inhibitory potential. For example, compound 9d showed noteworthy cytotoxicity against the AU-565 breast cancer cell line, and both 9d and 11c were more effective against the MDA-MB-231 breast cancer cell line than the reference drug, Lapatinib. nih.gov Furthermore, compounds 13a , 14c , and 14e displayed potent inhibition of VEGFR-2, with IC₅₀ values comparable to the standard inhibitor, Sorafenib. nih.gov

| Compound | Target Kinase | Inhibitory Activity (IC₅₀) | Target Cancer Cell Line | Cytotoxicity (IC₅₀) |

|---|---|---|---|---|

| 9d | EGFR/HER2 | - | AU-565 | 1.54 µM |

| 9d | EGFR/HER2 | - | MDA-MB-231 | 2.67 µM |

| 11c | EGFR/HER2 | - | MDA-MB-231 | 1.75 µM |

| Lapatinib (Reference) | EGFR/HER2 | - | AU-565 | 0.48 µM |

| Lapatinib (Reference) | EGFR/HER2 | - | MDA-MB-231 | 9.29 µM |

| 13a | VEGFR-2 | 79.80 nM | HepG2 | 17.51 µM |

| 14c | VEGFR-2 | 50.22 nM | HCT-116 | 3.37 µM |

| 14e | VEGFR-2 | 78.02 nM | - | - |

| Sorafenib (Reference) | VEGFR-2 | 51.87 nM | HepG2 | 19.33 µM |

Nitric Oxide Synthases, ATP Synthase, and IDH1 Inhibition:

While the morpholine scaffold is broadly utilized in medicinal chemistry, specific research detailing the synthesis of inhibitors for Nitric Oxide Synthases, ATP Synthase, or Isocitrate Dehydrogenase 1 (IDH1) directly from this compound is not extensively documented in the reviewed literature. However, the structural characteristics of this compound make it a viable starting point for developing such inhibitors. The bromine atom allows for the introduction of various functional groups through cross-coupling reactions, which could be tailored to interact with the specific binding sites of these enzymes.

To understand how these potential drug candidates function, researchers employ a combination of experimental and computational methods. These techniques help to visualize the interaction between the inhibitor and its target enzyme, providing crucial insights for further optimization.

Co-crystallization Studies:

Co-crystallization of a ligand with its target protein followed by X-ray crystallography is a powerful method for determining the precise binding mode. While specific co-crystal structures of derivatives from this compound were not found in the reviewed literature, this remains a standard and invaluable technique in drug discovery programs to confirm binding hypotheses generated by other means.

Molecular Dynamics and Docking Simulations:

In the absence of crystal structures, computational methods like molecular docking and molecular dynamics simulations are frequently used to predict and analyze the binding interactions of novel compounds. For the 6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline (B50416) kinase inhibitors, molecular docking studies were performed to rationalize their observed biological activity. nih.gov These studies illustrated how the compounds fit into the ATP-binding pocket of the kinases, identifying key hydrogen bonds and hydrophobic interactions that contribute to their inhibitory potency. nih.gov Similarly, molecular modeling was used to investigate the binding interactions of pyrimidine-based multi-kinase inhibitors derived from a '4-(pyridin-3-yl)pyrimidin-2-amine' scaffold. nih.gov Such computational approaches are essential for understanding structure-activity relationships and for guiding the design of more potent and selective inhibitors. gyanvihar.orgnih.gov

Design Principles for Novel Bioactive Agents Incorporating the Scaffold

The development of new drugs is guided by a set of design principles aimed at optimizing the interaction of a molecule with its biological target while ensuring it has appropriate drug-like properties. The this compound scaffold offers several features that are advantageous in this context.

Rational drug design relies on an understanding of the target's structure and the mechanism of inhibitor binding. The this compound scaffold provides a robust starting point for such strategies.

Targeting Selectivity: The morpholine moiety is often incorporated into drug candidates to improve physicochemical properties such as solubility and to fill specific pockets within a target's active site, which can enhance selectivity. nih.gov

Optimizing Potency: The bromine atom on the pyridine ring is a key feature for potency optimization. It acts as a versatile synthetic handle, allowing for the introduction of a wide array of chemical groups through reactions like Suzuki or Sonogashira cross-coupling. This enables chemists to systematically probe the active site of a target enzyme, building interactions that increase binding affinity and, consequently, potency. The development of the aforementioned quinazoline-based kinase inhibitors serves as a prime example, where substitutions at the 4-position of the quinazoline ring, facilitated by the reactive nature of the precursor, led to compounds with high potency. nih.gov

The this compound scaffold is exceptionally well-suited for combinatorial chemistry approaches. This high-throughput synthesis technique allows for the rapid generation of large libraries of related compounds, which can then be screened for biological activity.

The reactivity of the 6-bromo position on the pyridine ring is central to this utility. By employing various coupling partners in a parallel synthesis format, a diverse set of derivatives can be created. Each derivative will have a unique substituent at this position, allowing for a broad exploration of the chemical space around the core scaffold. This strategy significantly accelerates the discovery of lead compounds with desired biological activities and provides a rich dataset for establishing detailed structure-activity relationships. The synthesis of libraries based on the versatile morpholine scaffold is a recognized and effective strategy in modern drug discovery projects. nih.gov

3 6 Bromopyridin 3 Yl Morpholine As a Precursor in Advanced Organic Synthesis

Utility as an Intermediate in the Synthesis of Complex Heterocyclic Systems

The presence of a bromine atom on the pyridine (B92270) ring of 3-(6-Bromopyridin-3-yl)morpholine makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular architectures.

One of the most prominent applications of this precursor is in the Suzuki-Miyaura coupling reaction . wikipedia.org This reaction involves the coupling of the bromopyridine derivative with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This methodology has been widely employed to synthesize a diverse range of biaryl and heteroaryl compounds. For instance, the coupling of this compound with various arylboronic acids can lead to the formation of complex structures containing both pyridine and other aromatic systems. The general scheme for the Suzuki-Miyaura reaction is shown below:

General Scheme of Suzuki-Miyaura Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Arylboronic Acid | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., K₂CO₃, Cs₂CO₃) | 3-(6-Arylpyridin-3-yl)morpholine |

Similarly, the Buchwald-Hartwig amination is another crucial palladium-catalyzed reaction that utilizes this compound. organic-chemistry.org This reaction facilitates the formation of carbon-nitrogen bonds by coupling the bromopyridine with a primary or secondary amine. organic-chemistry.orgnih.gov This method is instrumental in the synthesis of various nitrogen-containing heterocyclic compounds. The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide array of amines under mild conditions. rsc.orgchemrxiv.org

The versatility of this compound as an intermediate is further highlighted by its use in the synthesis of multi-substituted heterocyclic systems. For example, it can serve as a starting material for the synthesis of disubstituted 1,7-naphthyridines, which have shown potential as phosphodiesterase type 4D inhibitors. nih.gov

Building Block for Novel Heterocyclic Derivatives and Scaffolds

The morpholine (B109124) and bromopyridine moieties within this compound provide a robust scaffold for the development of novel heterocyclic derivatives. researchgate.netresearchgate.net The morpholine ring, a common motif in medicinal chemistry, can be further functionalized, while the bromopyridine ring acts as a handle for introducing diverse substituents. e3s-conferences.org

Through palladium-catalyzed cross-coupling reactions, a wide variety of functional groups can be introduced at the 6-position of the pyridine ring. nih.gov This allows for the creation of libraries of compounds with tailored electronic and steric properties. For example, Suzuki-Miyaura coupling can be used to introduce various aryl and heteroaryl groups, leading to the synthesis of compounds with extended π-systems. mdpi.comresearchgate.net

The synthesis of substituted morpholines is an active area of research, with various methods being developed to create functionalized morpholine rings. organic-chemistry.org While this compound itself provides a pre-formed morpholine ring, the principles of morpholine synthesis can be applied to modify or build upon this existing scaffold. researchgate.netresearchgate.net

Role in the Synthesis of Ligands for Transition Metal Catalysis

The structural features of this compound and its derivatives make them potential candidates for use as ligands in transition metal catalysis. The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the morpholine ring can act as donor atoms to coordinate with transition metals.

By strategically modifying the this compound scaffold, ligands with specific electronic and steric properties can be designed. For instance, the introduction of phosphine groups via reactions at the bromine-substituted position can create multidentate ligands capable of forming stable complexes with transition metals like palladium, rhodium, or ruthenium. researchgate.net These complexes can then be utilized as catalysts in a variety of organic transformations.

The design of new ligands is crucial for the advancement of transition metal catalysis, as the ligand plays a key role in determining the activity, selectivity, and stability of the catalyst. nih.govmdpi.com The modular nature of this compound, allowing for facile modification at the pyridine ring, makes it an attractive starting point for the development of novel ligand systems for a range of catalytic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(6-Bromopyridin-3-yl)morpholine, and how can reaction conditions be optimized for yield?

- The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, bromopyridine derivatives can react with morpholine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the morpholine moiety. Optimization involves adjusting temperature (60–100°C), solvent polarity, and stoichiometry of reagents. Catalytic systems like Pd-based catalysts may enhance efficiency in coupling reactions .

Q. How is this compound characterized using spectroscopic methods?

- ¹H NMR is critical for confirming structure. For a related compound, 4-(3-bromopyridin-2-yl)morpholine, key peaks include δ 8.25 (dd, J = 1.6, 4.7 Hz, 1H) for the pyridine ring and δ 3.35–3.87 (m, 8H) for the morpholine protons. Mass spectrometry (HRMS) and IR (C-Br stretch ~550 cm⁻¹) further validate purity and functional groups .

Q. What solubility and stability properties are critical for experimental design?

- The compound is likely soluble in polar aprotic solvents (DMF, DMSO) due to the morpholine ring’s polarity. Stability concerns include sensitivity to light (bromine’s photolability) and moisture, necessitating storage under inert gas (N₂/Ar) at –20°C. Pre-experiment solubility tests in target reaction solvents (e.g., THF, acetonitrile) are recommended .

Advanced Research Questions

Q. How does the bromine atom influence reactivity in cross-coupling or substitution reactions?

- The bromine at the 6-position of pyridine acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the morpholine ring may reduce reactivity compared to simpler bromopyridines. Computational studies (DFT) can predict activation barriers for substitution pathways, guiding catalyst selection .

Q. What strategies improve regioselectivity in functionalizing the pyridine ring?

- Directing groups : The morpholine’s electron-donating effects direct electrophilic substitution to the 4-position of pyridine. Protection/deprotection : Temporarily blocking reactive sites (e.g., using Boc groups on morpholine) can enhance selectivity. For example, 4-selective amination of 3-bromopyridine derivatives has been achieved using Pd/Xantphos catalysts .

Q. How can mechanistic studies resolve contradictions in reported reaction outcomes?

- Discrepancies in yields or byproducts often arise from competing pathways (e.g., SNAr vs. radical mechanisms). Kinetic isotope effects (KIE) and deuterium labeling can differentiate mechanisms. For isomerization reactions, in situ NMR monitoring at varying temperatures clarifies intermediate formation .

Q. What computational tools predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to enzymes or receptors. For instance, the morpholine ring’s conformation affects hydrogen bonding with active sites, while the bromine’s hydrophobicity influences membrane permeability .

Key Research Challenges

- Stereochemical control : The morpholine ring’s chair conformation may influence reactivity, requiring chiral catalysts for enantioselective synthesis.

- Byproduct formation : Competing elimination (e.g., dehydrohalogenation) during substitution necessitates careful base selection (e.g., Cs₂CO₃ over K₂CO₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.